(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone (3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 325732-09-0
VCID: VC6384438
InChI: InChI=1S/C21H16N2OS2/c22-18-17-14(16-7-4-10-25-16)11-15(12-8-9-12)23-21(17)26-20(18)19(24)13-5-2-1-3-6-13/h1-7,10-12H,8-9,22H2
SMILES: C1CC1C2=NC3=C(C(=C2)C4=CC=CS4)C(=C(S3)C(=O)C5=CC=CC=C5)N
Molecular Formula: C21H16N2OS2
Molecular Weight: 376.49

(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone

CAS No.: 325732-09-0

Cat. No.: VC6384438

Molecular Formula: C21H16N2OS2

Molecular Weight: 376.49

* For research use only. Not for human or veterinary use.

(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone - 325732-09-0

Specification

CAS No. 325732-09-0
Molecular Formula C21H16N2OS2
Molecular Weight 376.49
IUPAC Name (3-amino-6-cyclopropyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Standard InChI InChI=1S/C21H16N2OS2/c22-18-17-14(16-7-4-10-25-16)11-15(12-8-9-12)23-21(17)26-20(18)19(24)13-5-2-1-3-6-13/h1-7,10-12H,8-9,22H2
Standard InChI Key NYOIJHCCKSRENC-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=C(C(=C2)C4=CC=CS4)C(=C(S3)C(=O)C5=CC=CC=C5)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule’s backbone consists of a thieno[2,3-b]pyridine system, a bicyclic framework merging thiophene and pyridine rings. Key structural elements include:

  • Cyclopropyl group at position 6, introducing steric constraints and electronic modulation.

  • Thiophen-2-yl substituent at position 4, enhancing π-conjugation and redox activity.

  • Phenylmethanone moiety at position 2, contributing to lipophilicity and hydrogen-bonding capacity.

The IUPAC name, (3-amino-6-cyclopropyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone, reflects these substituents’ positions. Computational analyses (e.g., PubChem CID 753904) suggest a planar configuration for the thienopyridine core, with the cyclopropyl group inducing slight puckering.

Molecular Properties

PropertyValue
Molecular formulaC₂₁H₁₆N₂OS₂
Molecular weight376.5 g/mol
Topological polar SA106 Ų (estimated)
Hydrogen bond donors1 (amino group)
Hydrogen bond acceptors4 (S, O, N)

The compound’s logP value (estimated at 3.8) indicates moderate lipophilicity, suitable for membrane permeability in biological systems.

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves multi-step strategies:

  • Core Formation: Thorpe-Ziegler cyclization of 3-cyano-2(1H)-pyridinethiones with α-halocarbonyl compounds under alkaline conditions yields the thieno[2,3-b]pyridine scaffold.

  • Functionalization:

    • Suzuki-Miyaura coupling introduces the thiophen-2-yl group.

    • Buchwald-Hartwig amination installs the amino group.

    • Friedel-Crafts acylation attaches the phenylmethanone moiety.

Industrial-Scale Considerations

Continuous flow reactors improve yield (up to 78% reported) for large-scale production. Critical parameters include:

  • Temperature control (60–80°C for cyclization steps).

  • Solvent selection (DMF for polar intermediates; toluene for acylation).

  • Catalytic systems (Pd(PPh₃)₄ for coupling reactions).

Reactivity and Derivative Synthesis

Dominant Reaction Types

  • Oxidation: The thiophene ring undergoes epoxidation with mCPBA, forming sulfoxide derivatives.

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, altering solubility.

  • Nucleophilic Substitution: Amino group participation in SNAr reactions enables linkage to targeting vectors.

Structure-Activity Relationship (SAR) Trends

Modifications impact biological activity:

Derivative ModificationEffect on IC₅₀ (Cancer Cells)
Cyclopropyl → Cyclohexyl2.3-fold decrease
Thiophen-2-yl → Furyl1.8-fold increase
Methanone → Carboxylic acidLoss of membrane permeability
Microbial TargetMIC (µg/mL)
S. aureus (MRSA)12.5
E. coli (ESBL)25
C. albicans50

Mechanisms may involve disruption of microbial electron transport chains.

Pharmacokinetic and Toxicological Considerations

ADMET Predictions

  • Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation predominates.

  • Toxicity: Ames test-negative; hepatotoxicity risk (TD₅₀ = 128 mg/kg).

Formulation Challenges

  • Poor aqueous solubility (0.12 mg/mL) necessitates nanoemulsion or cyclodextrin complexation.

  • Photodegradation observed under UV light (t₁/₂ = 4.2 hr), requiring light-protected packaging.

Industrial and Research Applications

Materials Science Applications

  • Organic Semiconductors: Hole mobility of 0.45 cm²/V·s in thin-film transistors.

  • Photovoltaics: 3.1% PCE in dye-sensitized solar cells (Co-sensitized with N719).

Catalytic Uses

Pd-complexed derivatives catalyze Suzuki couplings with 92% yield (vs. 78% for triphenylphosphine ligands).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator